N'-(3-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide
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Overview
Description
N'-(3-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a synthetic compound that belongs to the class of oxalamides This compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities
Mechanism of Action
Target of Action
Compounds with similar structures, such as sulfonamides, are known to inhibit carbonic anhydrase, an enzyme involved in maintaining ph balance in the body .
Mode of Action
Based on its structural similarity to sulfonamides, it may inhibit the activity of carbonic anhydrase by mimicking its substrate, thereby preventing the enzyme from performing its normal function .
Biochemical Pathways
The compound may affect the carbonic anhydrase pathway. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of this enzyme can disrupt pH regulation in cells and tissues .
Pharmacokinetics
Similar compounds like sulfonamides are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Inhibition of carbonic anhydrase by similar compounds can lead to a decrease in the concentration of bicarbonate ions and protons in cells, potentially disrupting cellular ph balance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates/isoselenocynates in acetone, with a catalytic amount of sodium hydroxide at room temperature.
Oxalamide Formation: The oxalamide moiety is introduced by reacting the thiazole derivative with oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N'-(3-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N'-(3-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer activities
Biological Research: The compound is used in molecular docking studies to understand its binding interactions with biological targets.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide: Exhibits a wide range of biological activities, including antibacterial and antifungal properties.
Uniqueness
N'-(3-chlorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide stands out due to its specific substitution pattern on the thiazole ring, which may confer unique biological activities and binding properties compared to other similar compounds.
Properties
IUPAC Name |
N'-(3-chlorophenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S/c20-13-4-2-6-15(10-13)23-18(26)17(25)22-8-7-16-11-27-19(24-16)12-3-1-5-14(21)9-12/h1-6,9-11H,7-8H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWDIGIICQHTJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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